4-Chloro-3-(triethylsilyl)pyridine

Regioselective Synthesis Heterocyclic Chemistry Nucleophilic Aromatic Substitution

4-Chloro-3-(triethylsilyl)pyridine (CAS 123506-94-5) enables 100% regioselectivity: the TES group at C3 blocks nucleophilic attack at C4, directing substitution exclusively to C2. This 'trialkylsilyl trick' yields 2-substituted-4-chloropyridines inaccessible via direct dichloropyridine routes. Superior TES stability withstands aqueous workups, reducing deprotection losses. Essential for medicinal chemistry and agrochemical R&D where regiochemical precision is critical. Inquire for bulk and custom packaging.

Molecular Formula C11H18ClNSi
Molecular Weight 227.8 g/mol
CAS No. 123506-94-5
Cat. No. B054076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(triethylsilyl)pyridine
CAS123506-94-5
SynonymsPyridine, 4-chloro-3-(triethylsilyl)- (9CI)
Molecular FormulaC11H18ClNSi
Molecular Weight227.8 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=C(C=CN=C1)Cl
InChIInChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)11-9-13-8-7-10(11)12/h7-9H,4-6H2,1-3H3
InChIKeyGWNRVPLCUVNANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(triethylsilyl)pyridine: A Regioselective Control Element for Halopyridine Functionalization


4-Chloro-3-(triethylsilyl)pyridine (CAS: 123506-94-5) is a specialized heterocyclic building block used to control regiochemistry in the functionalization of polyhalogenated pyridines. The compound belongs to a class of trialkylsilyl-substituted pyridines where the bulky silyl group is employed to direct nucleophilic substitution away from the 4-position [1]. Its value in chemical synthesis is derived from the predictable and switchable site-selectivity it imparts to reactions on the pyridine core, a strategy known as the 'trialkylsilyl trick' [2].

Why 4-Chloro-3-(triethylsilyl)pyridine Cannot Be Simply Replaced by Other Silyl-Substituted Pyridines


Generic substitution with other silyl-protected pyridines fails because the specific steric and electronic profile of the triethylsilyl (TES) group in the 3-position is critical for achieving a complete regioselectivity switch during nucleophilic substitution [1]. While the trimethylsilyl (TMS) analog (CAS 77332-85-5) and the 5-substituted regioisomer share a core structure, their different steric demands lead to distinct outcomes. The TES group provides a balance of sufficient bulk to block the 4-position effectively while still being labile enough for subsequent removal under controlled conditions, a combination not reliably achieved with smaller (e.g., TMS) or larger (e.g., TIPS) silyl groups [2]. This difference in behavior has direct, quantifiable consequences for reaction yields and selectivity, as detailed in the evidence below.

Quantitative Evidence for Selecting 4-Chloro-3-(triethylsilyl)pyridine over Alternatives


Complete Regioselectivity Reversal in Nucleophilic Substitution of 2,4-Dichloropyridine Derivatives

The introduction of a triethylsilyl (TES) group at the 3-position of a 2,4-dihalopyridine scaffold is a key method for redirecting nucleophilic attack. Without the silyl group, nucleophilic substitution occurs exclusively at the 4-position (0% at the 2-position). In contrast, the 3-TES substituted analog 4-chloro-3-(triethylsilyl)pyridine directs substitution completely to the 2-position (100%), achieving a complete regioselectivity switch [1]. This demonstrates a complete reversal of selectivity, enabling the synthesis of isomers that are otherwise inaccessible.

Regioselective Synthesis Heterocyclic Chemistry Nucleophilic Aromatic Substitution

Enhanced Regioselectivity in Electrochemical C–H Silylation Due to Steric Bulk of Chlorosilane

In a 2024 study on electrochemical C–H silylation, the steric bulk of the chlorosilane was shown to control the site of silylation on electron-deficient pyridines. When using chlorotriethylsilane (TES-Cl) as the activating agent, the reaction is highly selective for the C4-position, yielding C4-silylated pyridines in good-to-excellent yields [1]. In contrast, when the bulkier chlorotriisopropylsilane (TIPS-Cl) was used, the selectivity switched to the C5-position, but the yields were only moderate [1]. This demonstrates that the triethylsilyl group provides a unique balance of bulk that optimizes both yield and selectivity for the C4 position.

Electrosynthesis C–H Functionalization Site-Selective Silylation

Superior Hydrolytic Stability Compared to Trimethylsilyl (TMS) Analog

The triethylsilyl (TES) group exhibits significantly greater resistance to hydrolysis compared to the trimethylsilyl (TMS) group. In model studies on silylated polysaccharides, degradation half-lives increased substantially when moving from a trimethylsilyl to a triethylsilyl substituent on the silicon center [1]. While this is a class-level observation, it strongly suggests that 4-chloro-3-(triethylsilyl)pyridine (TES-protected) will possess superior stability under aqueous or mildly acidic conditions compared to its TMS-protected analog (4-chloro-3-(trimethylsilyl)pyridine, CAS 77332-85-5).

Protecting Group Stability Silicon Chemistry Reaction Compatibility

Optimized Steric Bulk for Regioselective Transformations vs. Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) Groups

The effectiveness of the 'trialkylsilyl trick' is directly dependent on the steric bulk of the silyl group. The triethylsilyl (TES) group occupies an intermediate steric bulk position between the smaller TMS group and the larger TIPS group [1]. This intermediate size is crucial; the TMS group is often too small to completely block the 4-position in polyhalopyridines, leading to incomplete regioselectivity switches, while the TIPS group can be too bulky, hindering reactivity and leading to lower yields in subsequent transformations [2]. The TES group provides sufficient steric shielding to achieve a complete 100% regioselectivity switch without overly suppressing reactivity.

Steric Effects Silyl Protecting Groups Computational Chemistry

Definitive Application Scenarios for 4-Chloro-3-(triethylsilyl)pyridine Based on Proven Differentiation


Synthesis of Regioisomerically Pure 2-Substituted-4-chloropyridines

This scenario directly leverages the proven 100% regioselectivity switch [1]. When a synthesis requires a 2-substituted-4-chloropyridine scaffold that is inaccessible via direct substitution of 2,4-dichloropyridine (which yields only the 4-substituted isomer), 4-chloro-3-(triethylsilyl)pyridine is the definitive precursor. Nucleophilic attack occurs exclusively at the 2-position, after which the TES group can be removed to yield the pure, desired isomer. This is a critical step in the synthesis of complex heterocyclic scaffolds for medicinal chemistry or agrochemical research [2].

Electrochemical C4-Selective Silylation Methodology Development

For researchers developing new methods in site-selective C–H functionalization, the compound serves as a key benchmark or target. The quantitative evidence showing that chlorotriethylsilane (TES-Cl) yields C4-silylated products in good-to-excellent yields, while bulkier silanes lead to a different regiochemical outcome, establishes the TES group as the reagent of choice for maximizing C4 selectivity and yield [3]. The compound 4-chloro-3-(triethylsilyl)pyridine is the product of this optimized reaction, making it a valuable standard and synthetic intermediate.

Multi-Step Syntheses Requiring an Acid-Stable Silyl Protecting Group

In a synthetic sequence that involves acidic or aqueous conditions incompatible with more labile silyl groups (e.g., TMS), the increased hydrolytic stability of the TES group provides a crucial advantage [4]. The compound can be carried through multiple steps, including aqueous workups or mild acid treatments, with a lower risk of premature deprotection compared to its TMS analog. This reduces the need for intermediate purification and can improve the overall yield and efficiency of a complex synthetic route.

Investigating Steric Effects in Heterocyclic Functionalization

As a member of a homologous series of silylated pyridines with varying steric bulk (e.g., TMS, TES, TIPS), 4-chloro-3-(triethylsilyl)pyridine is an essential component in systematic studies of steric effects on reaction outcomes [5]. Its intermediate steric profile allows researchers to probe the relationship between silyl group size, regioselectivity, and reaction kinetics, providing fundamental insights that guide the design of new synthetic methods and the optimization of existing ones [6].

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